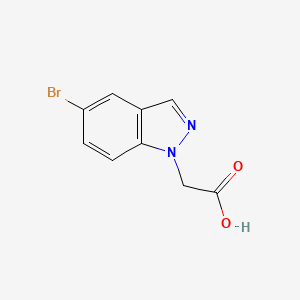
2-(5-Bromo-1H-indazol-1-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-1H-indazol-1-YL)acetic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the indazole ring and an acetic acid moiety attached to the nitrogen atom of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-indazol-1-YL)acetic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached to the nitrogen atom of the indazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-1H-indazol-1-YL)acetic acid undergoes various chemical reactions, including:
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, amines.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced derivatives of the indazole ring.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-1H-indazol-1-YL)acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-1H-indazol-1-YL)acetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been found to inhibit the activity of certain enzymes, which are necessary for cell growth and division.
Molecular Targets: It targets specific proteins and enzymes involved in cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis.
Pathways Involved: The compound affects various signaling pathways, including those involved in cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-(5-Bromo-1H-indazol-1-YL)acetic acid can be compared with other indazole derivatives:
Indazole-3-acetic acid: Similar in structure but with an acetic acid moiety at the 3-position instead of the nitrogen atom.
5-Bromoindazole: Lacks the acetic acid moiety, making it less versatile in certain reactions.
Indazole-1-acetic acid: Similar structure but without the bromine atom, affecting its reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H7BrN2O2 |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
2-(5-bromoindazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-1-2-8-6(3-7)4-11-12(8)5-9(13)14/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
GKGNIVHBVPXRAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C=NN2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
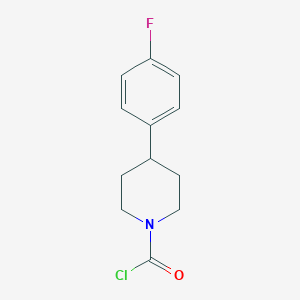
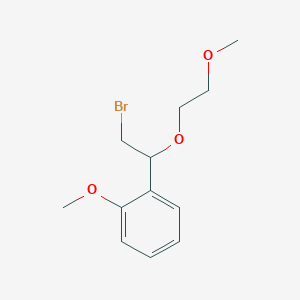
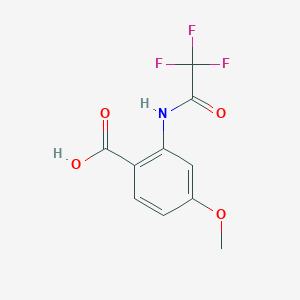
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
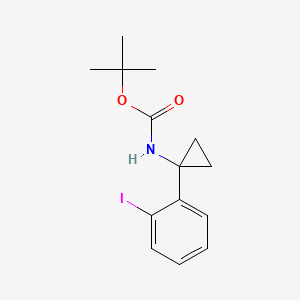
![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
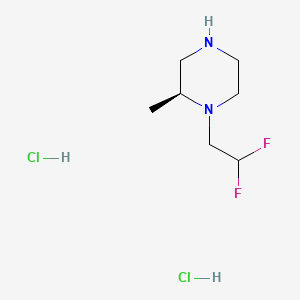
![2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B15302437.png)
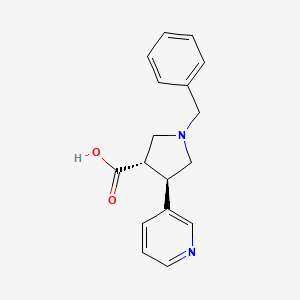
![N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B15302466.png)
